(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide is a chemical compound that features a thiazole ring, an amino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the amino and propanamide groups. One possible synthetic route could involve the cyclization of a suitable precursor to form the thiazole ring, followed by functional group transformations to introduce the amino and propanamide groups. Specific reaction conditions would depend on the chosen synthetic route and the availability of starting materials.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could yield various substituted derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole-containing molecules, such as thiamine (vitamin B1) or various thiazole-based drugs.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide would lie in its specific structure and functional groups, which could confer unique biological activities or chemical reactivity compared to other thiazole derivatives.
Biological Activity
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3OS, with a molecular weight of approximately 199.28 g/mol. The compound features a thiazole ring, an amino group, and a propanamide backbone, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1845782-25-3 |
Molecular Weight | 199.28 g/mol |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the Thiazole Ring : Starting materials undergo cyclization to form the thiazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the amino and propanamide groups.
Specific reaction conditions vary based on desired yields and purity levels, often employing green chemistry principles for efficiency and sustainability .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
Further studies are necessary to elucidate the exact molecular targets and pathways involved in its action .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those resistant to conventional antibiotics .
Anticancer Potential
In vitro studies suggest that thiazole derivatives can enhance anticancer activity against specific cancer cell lines. For example, related thiazole compounds demonstrated significant cytotoxic effects against colon cancer cells (Caco-2), indicating potential applications in cancer therapy .
Interaction Studies
Interaction studies have focused on binding affinities between this compound and biological targets. These assessments are crucial for understanding its therapeutic potential and guiding further drug development efforts .
Case Studies
Several case studies highlight the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that certain thiazole derivatives exhibited antimicrobial activity against multidrug-resistant strains of S. aureus with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL .
- Cytotoxicity in Cancer Cells : Research on related compounds indicated enhanced cytotoxicity against Caco-2 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1 |
InChI Key |
GSINSDUSKUQPOL-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(CC(=O)N)N |
Origin of Product |
United States |
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